molecular formula C22H20N4O3S B3295604 N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888447-42-5

N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3295604
CAS No.: 888447-42-5
M. Wt: 420.5 g/mol
InChI Key: QLQOJUAYMUQMNY-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide features a pyrimido[5,4-b]indole core substituted with a prop-2-en-1-yl (allyl) group at position 3, a 4-oxo moiety, and a sulfanyl acetamide side chain linked to a 2-methoxyphenyl group.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-3-12-26-21(28)20-19(14-8-4-5-9-15(14)24-20)25-22(26)30-13-18(27)23-16-10-6-7-11-17(16)29-2/h3-11,24H,1,12-13H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQOJUAYMUQMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyaniline, acetic anhydride, and other reagents necessary for constructing the pyrimidoindole core. Key steps could involve:

    Acylation: Reacting 2-methoxyaniline with acetic anhydride to form an intermediate.

    Cyclization: Forming the pyrimidoindole core through cyclization reactions.

    Functional Group Modification: Introducing the prop-2-en-1-yl and sulfanyl groups through appropriate reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and process engineering to scale up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The pyrimido[5,4-b]indole core distinguishes this compound from analogs with alternative heterocycles. Key comparisons include:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrimido[5,4-b]indole 3-allyl, 4-oxo, N-(2-methoxyphenyl)sulfanylacetamide ~465 (estimated) -
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), 4-oxo, N-(4-ethylphenyl)sulfanylacetamide 465.6
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine 3-allyl, 4-oxo, 5-(5-methylfuran), N-(2-methylphenyl)sulfanylacetamide 449.5 (estimated)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole Indol-3-ylmethyl, N-(4-methylphenyl)sulfanylacetamide 394.4 (estimated)

Key Observations :

  • The pyrimidoindole core (Target Compound and ) may enhance π-π stacking interactions compared to thienopyrimidine () or oxadiazole () cores, influencing binding affinity in biological systems.

Substituent Effects on Physicochemical Properties

Aromatic Substitutions
  • N-(2-methoxyphenyl) vs. notes that acetamide derivatives with bulky aryl groups (e.g., 2-methylphenyl in ) exhibit lower aqueous solubility.
  • 3-Allyl vs. 3-Methoxyphenyl : The allyl group (Target Compound, ) introduces unsaturation, which may increase reactivity or metabolic instability compared to the methoxyphenyl group ().
Spectral Data Comparisons
  • IR Spectroscopy : Sulfanyl acetamide derivatives (e.g., ) show characteristic peaks for C=O (~1660 cm⁻¹) and C≡N (~2210 cm⁻¹) groups. The absence of a nitrile group in the Target Compound distinguishes it from compounds like 13a–e ().
  • NMR Shifts: In pyrimidoindole analogs (), the 4-oxo group deshields adjacent protons, causing distinct δ values (e.g., ~10 ppm for NH groups). Similar trends are observed in thienopyrimidines ().

Data Tables

Table 1: Structural and Spectral Comparison of Selected Analogs

Compound ID Core Structure Substituents (Position) IR (C=O, cm⁻¹) $ ^1 \text{H-NMR} $ (NH, δ ppm) Molecular Weight
Target Pyrimido[5,4-b]indole 3-allyl, N-(2-methoxyphenyl) ~1660 ~10.1 (NH) ~465
Pyrimido[5,4-b]indole 3-(3-methoxyphenyl), N-(4-ethyl) 1662 10.13 (NH) 465.6
Thieno[2,3-d]pyrimidine 3-allyl, 5-(5-methylfuran) 1664 10.10 (NH) 449.5
1,3,4-Oxadiazole Indol-3-ylmethyl, N-(4-methyl) 1660 10.15 (NH) 394.4

Biological Activity

N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings concerning its activity against different biological targets.

Compound Overview

The molecular formula of this compound is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S . The compound features a pyrimidoindole core structure which is known for diverse pharmacological activities.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Acylation : Reacting 2-methoxyaniline with acetic anhydride to form an intermediate.
  • Cyclization : Formation of the pyrimidoindole core through cyclization reactions.
  • Functional Group Modification : Introducing the prop-2-en-1-yl and sulfanyl groups through appropriate reactions .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways including signal transduction and gene expression regulation .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related pyrimidoindole derivatives. For instance, compounds with similar structures have shown significant cytotoxic activities against various cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .

Table 1 summarizes the IC50 values of some pyrimidoindole derivatives compared to established drugs:

CompoundCell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
8aPC-37.98Erlotinib11.05
8dA5497.23Erlotinib6.53
9aPC-39.26--

These findings indicate that certain derivatives possess comparable or superior activity to standard treatments like erlotinib.

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. For example, compound 8a was noted to significantly increase caspase-3 levels in PC-3 cells, suggesting a strong apoptotic effect . Additionally, docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression.

Other Biological Activities

In addition to anticancer properties, compounds within this structural class have been investigated for other biological activities:

  • Enzyme Inhibition : Some derivatives have shown inhibitory effects against cholinesterases and cyclooxygenases, indicating potential applications in neurodegenerative diseases and inflammation management .
  • Antioxidant Potential : The antioxidant capacity of related compounds has been explored, suggesting that they may protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrimidoindole derivatives. A recent review highlighted that modifications on the phenyl ring significantly influence biological activity, particularly against cancer cell lines .

One notable study synthesized a series of derivatives and evaluated their effects on various tumor cell lines using standard MTT assays. The results indicated that specific substitutions on the pyrimidoindole core could enhance anticancer efficacy while minimizing toxicity .

Q & A

Q. What synthetic strategies are commonly employed to construct the pyrimido[5,4-b]indole core in this compound?

The pyrimido[5,4-b]indole scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting indole derivatives with thiourea or cyanamide under acidic conditions to form the pyrimidine ring. For example, in structurally related compounds, multi-step protocols using intermediates like 4-oxo-3-allyl-3,4,5H-pyrimidoindole precursors have been reported, followed by sulfanyl acetamide coupling via nucleophilic substitution (e.g., using mercaptoacetamide derivatives) . Characterization of intermediates via 1^1H/13^13C NMR and mass spectrometry is critical to confirm regiochemistry and purity.

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, allyl protons at δ 5.0–5.8 ppm) and confirm substitution patterns.
  • X-ray crystallography : SHELXL (SHELX suite) is widely used for refining crystal structures. The program resolves challenges like disorder in allyl or methoxyphenyl groups by iterative least-squares optimization and electron density mapping . For example, SHELXL’s robust handling of twinned data (common in heterocyclic systems) ensures accurate bond-length/angle determinations .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screening often targets enzyme inhibition (e.g., kinases, oxidases) or receptor binding. For pyrimidoindole derivatives, assays like:

  • In vitro enzyme inhibition : Measure IC50_{50} values using fluorometric or colorimetric substrates.
  • Cell-based assays : Assess cytotoxicity (via MTT assay) or apoptosis markers. Reference compounds with known activity (e.g., vasopressin receptor antagonists like SSR149415) provide benchmarks for interpreting dose-response curves .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data (e.g., disorder, twinning) be resolved?

Advanced SHELXL features address these issues:

  • Disorder modeling : Split atoms into multiple positions with occupancy refinement.
  • Twinning correction : Use TWIN/BASF commands to refine twin laws and scale factors. For example, in allyl-substituted heterocycles, partial occupancy of the allyl group’s rotational conformers can be resolved using restraints (e.g., DFIX, SADI) to maintain chemically reasonable geometries .

Q. What experimental and computational approaches optimize reaction yields in multi-step syntheses?

  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) via response surface methodology. Flow chemistry systems (e.g., continuous reactors) enhance reproducibility and reduce side reactions in sensitive steps like cyclocondensation .
  • DFT calculations : Predict intermediates’ stability and transition states to guide solvent/catalyst selection.

Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be analyzed?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways.
  • Prodrug modification : Introduce protective groups (e.g., acetylated methoxyphenyl) to enhance stability .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

  • Fragment-based design : Replace the allyl group with bioisosteres (e.g., propargyl) to modulate steric/electronic effects.
  • Molecular docking : Align the sulfanyl acetamide moiety with target active sites (e.g., ATP-binding pockets in kinases) using software like AutoDock. Cross-validate with mutagenesis studies to confirm binding residues .

Methodological Notes

  • Synthesis : Prioritize regioselective steps (e.g., protecting methoxyphenyl groups during cyclization) .
  • Crystallography : Validate SHELXL-refined structures against PLATON alerts for geometric outliers .
  • Bioassays : Include positive/negative controls to account for assay interference (e.g., solvent effects) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

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